molecular formula C8H9N3O B1531001 (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol CAS No. 1186310-79-1

(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol

Cat. No. B1531001
CAS RN: 1186310-79-1
M. Wt: 163.18 g/mol
InChI Key: STMKCIRFGMBDGB-UHFFFAOYSA-N
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Description

“(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol” is a chemical compound with the empirical formula C8H9N3O . Its molecular weight is 163.18 .


Molecular Structure Analysis

The molecular structure of “(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol” can be represented by the SMILES string Cn1cnc2cc(CO)cnc12 . This indicates that the molecule contains a methyl group (CH3) attached to an imidazo[4,5-b]pyridine ring, with a methanol (CH2OH) group attached to the 6-position of the ring .


Physical And Chemical Properties Analysis

“(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol” is a solid compound . Its density is predicted to be 1.55±0.1 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 11.98±0.20 .

Scientific Research Applications

Antimicrobial Agents

The imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial properties. These compounds, including “(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol”, can be potent against various microbial strains. Researchers have synthesized new derivatives and assessed their effectiveness based on experimental and theoretical studies .

Cancer Research

Imidazo[4,5-b]pyridine compounds have shown promise in cancer research, particularly in the context of inhibiting excessive angiogenesis, which is crucial for the growth of tumor cells . These compounds can be designed to target specific pathways involved in cancer cell proliferation.

Central Nervous System (CNS) Disorders

Due to the structural resemblance between imidazopyridines and purines, these compounds have been explored for their therapeutic significance in CNS disorders. They have been found to act as GABA_A receptor positive allosteric modulators, which could be beneficial in treating various CNS conditions .

Gastrointestinal Treatments

Imidazo[4,5-b]pyridines have been identified as potential proton pump inhibitors, which can be used in the treatment of gastrointestinal diseases such as acid reflux or peptic ulcers. Their ability to inhibit gastric acid secretion makes them valuable in this field .

Anti-Inflammatory Applications

These compounds have also been explored as non-steroidal anti-inflammatory drugs (NSAIDs). They can modulate the body’s inflammatory response, which is useful in the treatment of chronic inflammatory diseases .

Optoelectronic Devices and Sensors

In the field of materials science, imidazo[4,5-b]pyridine derivatives are being investigated for their potential use in optoelectronic devices and sensors. Their unique chemical structure could contribute to the development of advanced materials for technological applications .

Drug Synthesis and SAR Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives is crucial for drug development. Structure-activity relationship (SAR) analysis helps in understanding the pharmacological potential of these compounds and guides the synthesis of more effective drugs .

Confocal Microscopy and Imaging

Imidazo[4,5-b]pyridines can serve as emitters for confocal microscopy and imaging. This application is particularly useful in biological research where high-resolution imaging is required to study cellular and molecular processes .

Mechanism of Action

While the exact mechanism of action of “(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol” is not clear, some compounds with similar structures have been found to inhibit microtubule assembly formation in certain cancer cell lines .

properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-5-10-7-2-6(4-12)3-9-8(7)11/h2-3,5,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMKCIRFGMBDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674126
Record name (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186310-79-1
Record name (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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